Methyl 2-(5-chloro-1H-indazol-3-yl)acetate
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Overview
Description
Methyl 2-(5-chloro-1H-indazol-3-yl)acetate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is characterized by the presence of a chloro substituent at the 5-position of the indazole ring and a methyl ester group at the 2-position of the acetic acid moiety. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-chloro-1H-indazol-3-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(5-chloro-1H-indazol-3-yl)acetic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chloro-1H-indazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-(5-chloro-1H-indazol-3-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-bromo-1H-indazol-3-yl)acetate
- Methyl 2-(5-fluoro-1H-indazol-3-yl)acetate
- Methyl 2-(5-methyl-1H-indazol-3-yl)acetate
Uniqueness
Methyl 2-(5-chloro-1H-indazol-3-yl)acetate is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
Biological Activity
Methyl 2-(5-chloro-1H-indazol-3-yl)acetate is an indazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
This compound features a chloro substituent at the 5-position of the indazole ring and an acetate group, contributing to its unique reactivity and biological interactions. Its molecular formula is C11H10ClN3O2, with a molecular weight of approximately 223.66 g/mol.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Research indicates that this compound may act as an inhibitor of various cancer cell lines by inducing apoptosis and affecting cell cycle regulation.
- Enzyme Inhibition : Notably, it has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition suggests its utility in modifying the pharmacokinetics of co-administered drugs.
- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, although specific mechanisms remain to be fully elucidated .
This compound influences several cellular processes through various mechanisms:
- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Regulation : It affects the progression through different phases of the cell cycle, potentially halting cancer cell proliferation.
- Signal Transduction Modulation : The compound interacts with multiple signal transduction pathways, influencing gene expression and cellular responses.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features. A comparative analysis with other indazole derivatives reveals its unique characteristics:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Chloro group at position 5 on the indole ring | Anticancer, anti-inflammatory |
Methyl 2-(1-methylindol-3-yl)acetate | Methyl group at position 1 on the indole ring | Antimicrobial, antioxidant |
Methyl 2-(indol-3-yl)acetate | No halogen substituent; simpler structure | Broad-spectrum activity including neuroprotective |
Methyl 2-(3-bromoindolyl)acetate | Bromine instead of chlorine | Enhanced antimicrobial properties |
The presence of the chlorine atom at position 5 enhances reactivity and biological interactions compared to other indole derivatives.
Case Studies and Research Findings
Recent studies have validated the efficacy of this compound in various biological assays:
- Anticancer Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values for these assays indicate potent activity at low concentrations .
- Enzymatic Inhibition Assays : The compound has shown promising results in inhibiting CYP enzymes, which could lead to altered drug metabolism profiles when used in combination therapies.
Properties
IUPAC Name |
methyl 2-(5-chloro-2H-indazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)5-9-7-4-6(11)2-3-8(7)12-13-9/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRJPVWKEGXVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C2C=C(C=CC2=NN1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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